![molecular formula C12H13N5O B5613083 4-(1-isopropyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B5613083.png)
4-(1-isopropyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest, specifically 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives, has been explored as potent inhibitors for p70S6 kinase. The design and synthesis involve optimization for potency and selectivity against related kinases through structure-based design. Compounds such as benzimidazole 5-substituted derivatives have been developed as highly potent inhibitors, showcasing the intricate synthesis strategies employed in this chemical class (Bandarage et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with 1,2,5-oxadiazol-3-amine motifs, has been examined through various techniques. For instance, studies involving 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine showcase the complexity of these molecules, including their conformation and intermolecular interactions, which are crucial for their biological activity (Li et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 1,2,5-oxadiazol-3-amines highlight the versatility of these compounds. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with hexanedione under specific conditions yields products through the Paal–Knorr reaction, indicating the potential for diverse chemical modifications and the synthesis of novel compounds (Obruchnikova & Rakitin, 2023).
Mechanism of Action
properties
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-7(2)17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h3-7H,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLAKYHQPZMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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